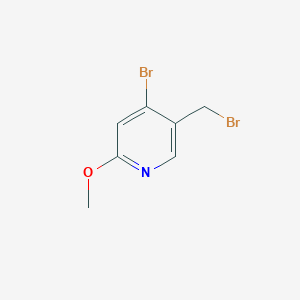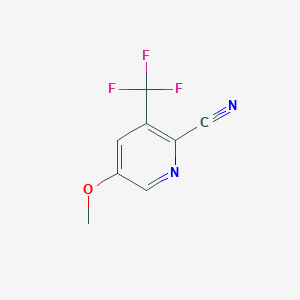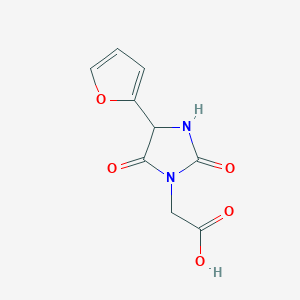![molecular formula C13H15NO2 B3391594 Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one CAS No. 1895395-21-7](/img/structure/B3391594.png)
Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one
Overview
Description
Spiro compounds are organic compounds that have at least two molecular rings with only one common atom . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) . Benzoxazepine derivatives have been synthesized and characterized using various methods .
Synthesis Analysis
Benzoxazepine derivatives have been synthesized by a variety of methods . Some methods include microwave heating to synthesize pyrimido-oxazepine analogs, cyclization of substituted isoindole derivatives to access isoindolo benzoxazinones and benzoxazepines, and Cu (I)-catalyzed cycloaddition of azido-alkynes to synthesize benzoxazepine derivatives .Molecular Structure Analysis
The molecular structure of spiro compounds is unique as they have at least two molecular rings with only one common atom . This common atom that connects the two (or sometimes three) rings is called the spiro atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazepine derivatives are diverse and depend on the specific methods used . For example, Cu (I)-catalyzed cycloaddition of azido-alkynes has been used to synthesize benzoxazepine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of spiro compounds and benzoxazepines can vary widely depending on their specific structures .Scientific Research Applications
Anticancer Activity
Benzoxazepine derivatives, which include the compound , have been synthesized and evaluated for their anticancer properties . In particular, certain derivatives have shown potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . These compounds were found to induce cell cycle arrest in the G2/M phase and display limited toxicity against the noncancerous breast cell line, MCF-10A .
Pharmacological Activities
The spiroketal moiety, a structural subunit found in many biologically active natural products, is often a primary pharmacophore in molecules having a wide range of pharmacological activities . These activities include antibiotic, antifungal, anti-HIV properties, and potential applications in cancer therapy .
Synthesis of Novel Compounds
Spiroketals are used in the synthesis of novel compounds with potential biological activity . For instance, a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone .
Electroluminescence Performance
Spiro-type compounds have been used as host materials in RGB three-color PHOLEDs (Phosphorescent Organic Light Emitting Diodes) . These materials exhibited excellent electroluminescence performance, suggesting potential applications in display technology .
Development of New Drugs
Scientific research on compounds like Spiro[2,5-dihydro-1,5-benzoxazepine-3,1’-cyclopentane]-4-one can lead to the development of new drugs . The structural complexity and diverse biological activity of spiroketals make them attractive targets for drug discovery .
Understanding Disease Mechanisms
Research on these compounds can also contribute to our understanding of disease mechanisms . For example, studying how these compounds interact with cancer cells can provide insights into the progression of the disease and potential therapeutic targets .
Safety and Hazards
Future Directions
Spiro compounds and benzoxazepines have attracted significant interest in medicinal chemistry due to their numerous biological activities . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .
properties
IUPAC Name |
spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-13(7-3-4-8-13)9-16-11-6-2-1-5-10(11)14-12/h1-2,5-6H,3-4,7-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVZNGAGCLAEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one | |
CAS RN |
1895395-21-7 | |
| Record name | 4,5-dihydro-2H-spiro[1,5-benzoxazepine-3,1'-cyclopentan]-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-chloro-5H,7H,8H-pyrano[4,3-B]pyridine-4-carboxylate](/img/structure/B3391547.png)




![4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride](/img/structure/B3391588.png)


![4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide](/img/structure/B3391607.png)
![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B3391612.png)